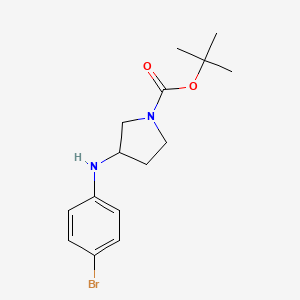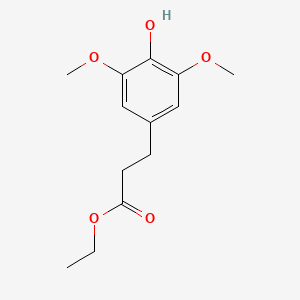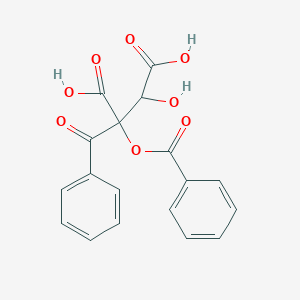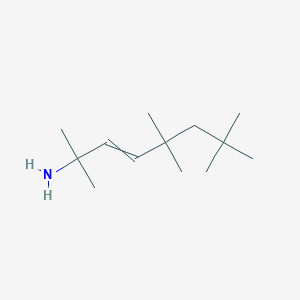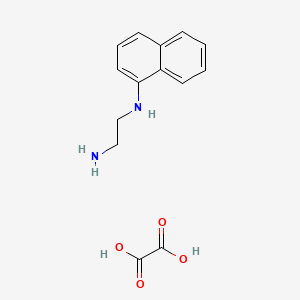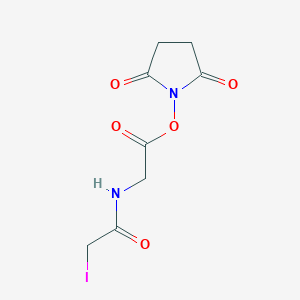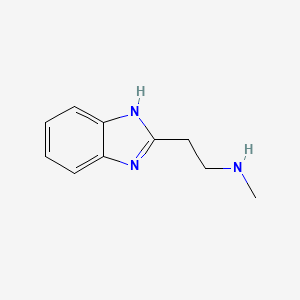
2-(1H-苯并咪唑-2-基)-N-甲基乙胺
描述
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic compounds Benzimidazoles are characterized by a fused structure of benzene and imidazole rings
科学研究应用
2-(1H-Benzimidazol-2-YL)-N-methylethanamine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs.
Medicine: The compound has shown potential in the treatment of various diseases, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine are parasites, specifically the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .
Mode of Action
2-(1H-Benzimidazol-2-YL)-N-methylethanamine interacts with its targets by modulating the polymerization of tubulin . This interaction disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . It reacts with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Similar compounds, such as carbendazim, have been shown to be primarily eliminated through the urine
Result of Action
The result of the action of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine is the death of the parasitic larvae . In addition, the compound has antioxidant properties, acting as an effective radical scavenger .
Action Environment
The action, efficacy, and stability of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can be influenced by various environmental factors. For instance, the compound’s ability to detect phosgene, a toxic gas, can be affected by the presence of the gas in the solution and gas phase
生化分析
Biochemical Properties
2-(1H-Benzimidazol-2-YL)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazones, which are known for their antioxidant and radical scavenging properties . These interactions are crucial as they can influence the compound’s efficacy in biochemical applications.
Cellular Effects
The effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including 2-(1H-Benzimidazol-2-YL)-N-methylethanamine, can disrupt microtubule formation in cells, leading to significant changes in cellular activities .
Molecular Mechanism
At the molecular level, 2-(1H-Benzimidazol-2-YL)-N-methylethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit tubulin polymerization, which is crucial for maintaining cell structure and function . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For instance, benzimidazole derivatives have been shown to cause cytotoxicity in glioblastoma cells at specific concentrations .
Metabolic Pathways
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas .
Subcellular Localization
The subcellular localization of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzimidazol-2-YL)-N-methylethanamine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 2-(1H-Benzimidazol-2-YL)-N-methylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
2-(1H-Benzimidazol-2-YL)-N-methylethanamine is similar to other benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-YL)benzenethiol and 1H-Benzimidazol-2-yl derivatives. its unique structural features, such as the presence of the methylethanamine group, distinguish it from other compounds in the benzimidazole family. These structural differences can lead to variations in biological activity and chemical reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSYTFOKMFEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


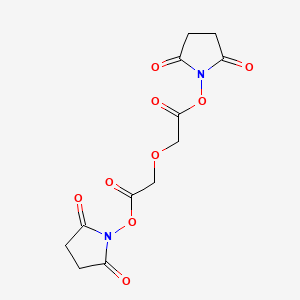

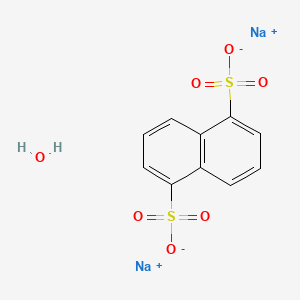
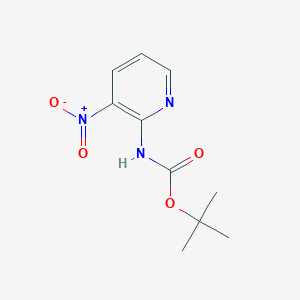
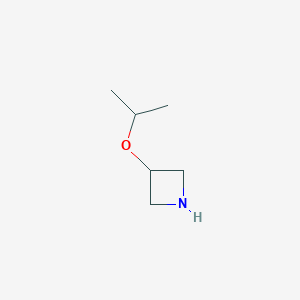
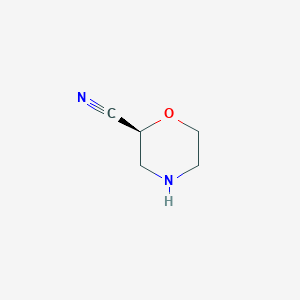
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)
